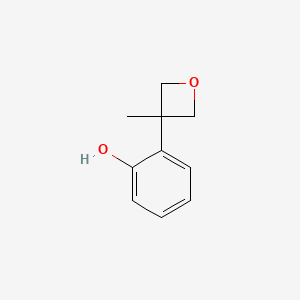

2-(3-Methyloxetan-3-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyloxetan-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(6-12-7-10)8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTJEWHGTJEIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307157 | |

| Record name | 2-(3-Methyl-3-oxetanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123786-84-4 | |

| Record name | 2-(3-Methyl-3-oxetanyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123786-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-3-oxetanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2 3 Methyloxetan 3 Yl Phenol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The oxetane ring, a four-membered ether, possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions under various conditions. mdpi.com These reactions are of particular interest as they provide pathways to novel functionalized molecules.

Acid-Catalyzed Ring Opening and Its Regioselectivity

Under acidic conditions, the oxetane ring of 2-(3-methyloxetan-3-yl)phenol can undergo cleavage. The reaction is initiated by protonation of the oxetane oxygen, which enhances the ring's electrophilicity and makes it more susceptible to nucleophilic attack. echemi.commasterorganicchemistry.com The regioselectivity of this ring-opening is influenced by both electronic and steric factors. magtech.com.cn

In the presence of a strong acid, the reaction can proceed through a mechanism with significant SN1 character. pressbooks.pub The protonated oxetane can form a tertiary carbocation intermediate at the C3 position, which is stabilized by the methyl group. Subsequent attack by a nucleophile at this more substituted carbon leads to the "abnormal" ring-opened product. chimia.ch This is analogous to the acid-catalyzed ring-opening of other unsymmetrically substituted epoxides and oxetanes, where attack often occurs at the more substituted carbon due to the stability of the resulting carbocation-like transition state. masterorganicchemistry.compressbooks.pub

For example, the reaction of a substituted oxetane with a Brønsted acid like Tf₂NH can lead to the formation of an oxetane carbocation, which then reacts with a nucleophile. acs.org The regioselectivity is generally high, favoring attack at the more substituted carbon. magtech.com.cn

| Condition | Catalyst | Key Intermediate | Major Product Type |

| Acidic | Brønsted or Lewis Acids (e.g., H₂SO₄, Tf₂NH) acs.orgutexas.edu | Tertiary Carbocation (at C3) | "Abnormal" - Nucleophilic attack at the more substituted carbon magtech.com.cnchimia.ch |

Anionic Ring-Opening Pathways

Anionic ring-opening polymerization of oxetanes, including those with hydroxyl groups, can be initiated by strong bases like potassium tert-butoxide in the presence of a crown ether. researchgate.net For this compound, the phenolic proton would first be abstracted by the strong base, forming a phenoxide. This phenoxide could potentially act as an intramolecular nucleophile, though this is less common. More typically, an external anionic initiator would be required to initiate polymerization.

The anionic ring-opening polymerization of β-lactams, another class of strained rings, proceeds via an AROP (anionic ring-opening polymerization) mechanism, which could be conceptually similar for oxetanes under specific conditions. researchgate.net Furthermore, synchronous cationic-anionic polymerization has been explored for other heterocyclic monomers, highlighting the complexity and potential for tailored polymer synthesis. nih.gov

Oxidative Transformations of the Oxetane Ring

While specific studies on the oxidative transformation of the oxetane ring in this compound are not prevalent, the stability of the oxetane moiety is a key consideration in medicinal chemistry. acs.org Oxetanes are generally considered to be metabolically stable, which is an advantageous property for drug candidates. nih.gov However, certain oxidative metabolic pathways can occur, often mediated by cytochrome P450 enzymes. acs.org The presence of the electron-rich phenol (B47542) ring might influence the oxidative stability of the adjacent oxetane ring.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site of reactivity, influencing the molecule's properties and participating in various chemical transformations.

Electrophilic Aromatic Substitution on the Phenol Ring (considering steric and electronic effects of the oxetane substituent)

The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). wikipedia.orglibretexts.org This is due to the resonance effect of the oxygen's lone pairs, which increases the electron density at the ortho and para positions, making them more nucleophilic. uomustansiriyah.edu.iqlibretexts.org

The 3-methyloxetan-3-yl substituent at the 2-position will exert both steric and electronic effects on the incoming electrophile.

Steric Effects : The bulky 3-methyloxetan-3-yl group at the 2-position will sterically hinder the adjacent ortho position (position 6). uomustansiriyah.edu.iqyoutube.com Therefore, electrophilic attack is most likely to occur at the less hindered para position (position 4). Some substitution might occur at the available ortho position (position 6), but the yield of this isomer is expected to be lower due to steric hindrance.

| Position | Electronic Influence (from -OH) | Steric Influence (from oxetane) | Predicted Outcome for EAS |

| 4 (para to -OH) | Activated | Minimal hindrance | Major product |

| 6 (ortho to -OH) | Activated | Significant hindrance | Minor product |

| 3, 5 (meta to -OH) | Deactivated | - | Negligible product |

Intermolecular and Intramolecular Processes

The dual functionality of this compound opens up possibilities for more complex intermolecular and intramolecular reactions, including rearrangements and cascade sequences that leverage the reactivity of both the phenol and the oxetane ring.

While specific mechanistic studies on the isomerization and rearrangement of this compound are not extensively documented, the general principles of phenolic rearrangements can be applied. The Fries rearrangement, for example, involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.com The mechanism proceeds through the formation of an acylium carbocation, which then undergoes an electrophilic aromatic substitution on the phenol ring. byjus.com The regioselectivity (ortho vs. para) of this rearrangement is often dependent on reaction conditions such as temperature and solvent polarity. byjus.com

Another relevant transformation is the O-to-C rearrangement of phenolic ethers, which can be catalyzed by Lewis acids like BF₃·OEt₂. This reaction involves the migration of an alkyl or aryl group from the phenolic oxygen to the aromatic ring, leading to the formation of a C-alkylated or C-arylated phenol. researchgate.net It is plausible that under Lewis acidic conditions, the oxetane moiety in an ether derivative of this compound could undergo a similar rearrangement.

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. jetir.org The structure of this compound is well-suited for such reactions, where an initial ring-opening of the strained oxetane could trigger subsequent reactions involving the phenol.

For instance, the ring-opening of an oxetane can be initiated by a Lewis acid, generating a carbocationic intermediate. This electrophilic species could then be trapped intramolecularly by the nucleophilic phenol ring, leading to the formation of a new cyclic structure. While direct examples involving this compound are scarce in the literature, related cascade reactions have been reported. A domino synthesis of bicyclic 3,5-anhydrofuranoses has been achieved through a double epoxide opening and etherification sequence, where an oxetane ring is formed in the process. beilstein-journals.org

Another relevant example is a four-component cascade reaction for the synthesis of 3-oxetanone-derived spirooxazolidines. mdpi.com This reaction involves the in situ formation of an iminium ion, which then participates in a cascade with an alkyne and 3-oxetanone. mdpi.com Although this example does not directly involve a phenol, it highlights the potential of the oxetane ring to participate in complex cascade sequences. The development of cascade reactions starting from this compound represents a promising area for future research, potentially enabling the rapid construction of complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, the precise arrangement of atoms and their electronic environments within 2-(3-Methyloxetan-3-yl)phenol can be mapped out.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display a complex pattern typical of a 1,2-disubstituted benzene (B151609) ring. libretexts.orglibretexts.org The phenolic hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. libretexts.orgresearchgate.net The oxetane (B1205548) ring contains two pairs of diastereotopic methylene (B1212753) protons, which would likely appear as two distinct sets of doublets due to geminal coupling. The methyl group protons are expected to be a sharp singlet, being the most upfield signal.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenolic OH | 4.5 - 8.0 | br s |

| Aromatic CH | 6.8 - 7.4 | m |

| Oxetane CH₂ | 4.6 - 5.0 | d |

| Oxetane CH₂ | 4.8 - 5.2 | d |

| Methyl CH₃ | ~1.8 | s |

Predicted data based on analogous structures and general chemical shift principles. libretexts.orgmdpi.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Six distinct signals are expected in the aromatic region (115-160 ppm), including the carbon atom bearing the hydroxyl group (C-O) at the most downfield position. libretexts.org The quaternary carbon of the oxetane ring to which the methyl and phenyl groups are attached would appear around 40-50 ppm. mdpi.com The methylene carbons of the oxetane ring are expected in the 80-85 ppm region, and the methyl carbon signal would be found at the most upfield position. mdpi.com

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 155 - 160 |

| Aromatic C-C(oxetane) | 125 - 130 |

| Aromatic CH | 115 - 130 |

| Oxetane CH₂ | 80 - 85 |

| Quaternary Oxetane C | 40 - 50 |

| Methyl CH₃ | 25 - 30 |

Predicted data based on analogous structures and general chemical shift principles. libretexts.orgmdpi.comresearchgate.net

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. creative-biostructure.com It would show correlations between adjacent aromatic protons, helping to assign their specific positions on the phenyl ring. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms. walisongo.ac.idresearchgate.net This would definitively link each aromatic proton signal to its corresponding carbon signal and the oxetane methylene proton signals to their carbon signals.

Carbon-13 (¹³C) NMR Chemical Shifts

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₂O₂), the high-resolution mass spectrum would show a molecular ion [M]⁺ peak at an m/z value corresponding to its exact mass of 164.08373 u. guidechem.com

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show several characteristic losses. Phenols typically exhibit the loss of a formyl radical (CHO, M-29) and carbon monoxide (CO, M-28). libretexts.orgdocbrown.info Oxetanes are known to fragment via the loss of formaldehyde (B43269) (CH₂O, M-30). mdpi.com Therefore, the mass spectrum of this compound would likely display a base peak corresponding to the molecular ion and significant fragment ions resulting from these characteristic losses.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion [M]⁺ |

| 149 | [C₉H₉O₂]⁺ | Loss of methyl radical (·CH₃) from [M]⁺ |

| 135 | [C₉H₁₁O]⁺ | Loss of formyl radical (·CHO) from [M]⁺ |

| 134 | [C₉H₁₀O]⁺ | Loss of formaldehyde (CH₂O) from [M]⁺ |

Predicted data based on typical fragmentation of phenols and oxetanes. mdpi.comdocbrown.infoimreblank.ch

X-Ray Crystallography for Solid-State Conformation and Bond Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While no public crystal structure data for this compound is currently available, such an analysis would yield crucial information. ehu.escore.ac.ukpdbj.org

An X-ray diffraction study would confirm the connectivity and provide exact bond lengths and angles for both the phenol (B47542) and oxetane rings. researchgate.net It would also reveal the solid-state conformation, specifically the torsional angle between the plane of the phenol ring and the oxetane ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the supramolecular architecture. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum is expected to show a strong, broad absorption band for the O-H stretching of the hydrogen-bonded phenol group, typically in the 3500-3200 cm⁻¹ region. libretexts.orgadichemistry.comuobabylon.edu.iq The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. Characteristic C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ range. libretexts.org Strong bands corresponding to the phenolic C-O stretch and the ether C-O stretch of the oxetane ring would be visible in the fingerprint region, likely around 1260-1000 cm⁻¹. adichemistry.com

Raman spectroscopy provides complementary information. horiba.com Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be useful for confirming the aromatic structure. mdpi.comresearchgate.netspectroscopyonline.com

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Phenolic O-H | Stretch (H-bonded) | 3500 - 3200 | IR |

| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C | Stretch | 1600 - 1450 | IR, Raman |

| Phenolic C-O | Stretch | ~1230 | IR |

| Oxetane C-O-C | Stretch | ~1100 - 1000 | IR |

Predicted data based on characteristic functional group frequencies. libretexts.orgadichemistry.comuliege.be

Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Analysis

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for characterizing molecules containing chromophores. A chromophore is the part of a molecule responsible for its absorption of light, which arises from the promotion of electrons from their ground state to higher energy excited states. redalyc.org In the case of this compound, the aromatic chromophore is the phenol ring system. The electronic transitions within this system provide valuable information about the molecule's structure and electronic environment.

Research Findings: Electronic Transitions and Substituent Effects

The UV-Vis spectrum of phenolic compounds is dominated by π → π* transitions within the benzene ring. researchgate.netresearchgate.net The parent phenol molecule typically exhibits two main absorption bands in neutral solvents like methanol (B129727). The primary, higher-energy band appears at shorter wavelengths, while the secondary, lower-energy B-band is observed around 270-272 nm. researchgate.netbgu.ac.il This secondary band is of particular interest for structural analysis.

The substitution on the phenol ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The this compound molecule features a 3-methyloxetan-3-yl group at the ortho position of the phenol ring. This substituent is primarily an alkyl group, which is known to be weakly electron-donating. Such groups typically induce a small bathochromic shift (a shift to longer wavelengths) of the phenolic absorption bands due to mild electronic perturbation of the aromatic π system. For comparison, a simple chloro-substituent at the ortho-position results in a bathochromic shift of approximately 2 nm. researchgate.net Therefore, it is anticipated that the λmax for this compound would be slightly greater than that of unsubstituted phenol.

The solvent environment can also modulate the absorption spectrum. In a study comparing phenol spectra in methanol (a polar protic solvent) and dimethyl sulfoxide (B87167) (DMSO, a polar aprotic solvent), the λmax for phenol was observed at 272 nm in methanol and shifted to 277 nm in DMSO. researchgate.netresearchgate.net This solvatochromic effect highlights the importance of specifying the solvent when reporting UV-Vis data.

A more pronounced spectral change occurs with a change in pH. In an alkaline medium, the phenolic proton is abstracted, forming the corresponding phenoxide anion. This process increases the electron-donating ability of the oxygen atom, leading to enhanced resonance with the aromatic ring. Consequently, the formation of the phenoxide ion results in a significant bathochromic shift and an increase in the molar absorptivity. spcmc.ac.in For phenol, the λmax of the secondary band shifts from ~270 nm to ~287 nm upon conversion to the phenolate (B1203915) ion. bgu.ac.ilspcmc.ac.in A similar, significant bathochromic shift is expected for this compound upon deprotonation.

While specific experimental UV-Vis data for this compound is not extensively reported in the surveyed literature, its spectral characteristics can be reliably predicted based on the well-established principles of electronic spectroscopy for substituted phenols. The following table summarizes the known spectral data for phenol and its anion, alongside the predicted values for this compound.

Interactive Data Table: UV-Vis Absorption Data for Phenolic Compounds

| Compound | Form | Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Phenol | Neutral | Methanol | 272 | ~2340 | Experimental Value researchgate.net |

| Phenol | Neutral | Water | 270 | - | Experimental Value bgu.ac.il |

| Phenolate | Anion | Water | 287 | - | Experimental Value spcmc.ac.in |

| This compound | Neutral | Methanol | ~273-275 | - | Predicted |

| 2-(3-Methyloxetan-3-yl)phenolate | Anion | Water/Base | ~288-290 | - | Predicted |

| Predicted values are based on established substituent effects on the phenol chromophore. Actual experimental values may vary. |

Computational Chemistry and Theoretical Investigations of 2 3 Methyloxetan 3 Yl Phenol

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies offer profound insights into the electronic structure and reactivity of molecules like 2-(3-Methyloxetan-3-yl)phenol. These computational methods allow for the detailed examination of molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the ground-state properties of molecules. escholarship.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate approach to understanding molecular structure and energetics. imperial.ac.uk For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be used to optimize the molecular geometry and determine various thermodynamic properties. ijsrst.com

These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. Furthermore, statistical thermochemical calculations can provide values for standard thermodynamic functions including heat capacity (Cv), entropy (S), and enthalpy (H), offering a comprehensive picture of the molecule's stability and energy. ijsrst.com

Table 1: Representative Data from DFT Calculations for Aromatic Phenols

| Property | Calculated Value | Unit |

| Dipole Moment (µ) | 4.8670 | Debye |

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| Energy Gap (ΔE) | > 3.69 | eV |

| Mean Polarizability (α) | 132.66 | a.u. |

| Total First Hyperpolarizability (βtot) | 640.37 | a.u. |

Note: The data in this table is representative of aromatic phenols and serves as an illustrative example of the types of properties that can be calculated using DFT. The specific values for this compound would require dedicated calculations.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods, meaning "from first principles," are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy in electronic structure determination. wikipedia.orgepfl.ch

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for systems where DFT may not be sufficiently accurate. For this compound, methods like MP2 or CCSD(T) could provide highly accurate predictions of its electronic energy and properties, serving as a "gold standard" for other computational approaches. imperial.ac.uk The choice of method often involves a trade-off between computational cost and desired accuracy, with methods like CCSD(T) scaling steeply with the size of the system. wikipedia.org

Analysis of Molecular Orbitals, Charge Distribution, and Reactivity Indices

The electronic behavior of this compound can be further understood by analyzing its molecular orbitals, charge distribution, and reactivity indices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. semanticscholar.org

Mulliken population analysis can be employed to calculate the partial atomic charges, revealing the distribution of electron density across the molecule. bhu.ac.in This information helps in identifying electrophilic and nucleophilic sites. bhu.ac.in Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution, highlighting regions of positive and negative potential that are susceptible to electrostatic interactions. bhu.ac.in Reactivity indices, such as chemical hardness, softness, and the electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. semanticscholar.org

Table 2: Key Reactivity Indices and Their Significance

| Index | Significance |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. semanticscholar.org |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of hardness, indicating greater reactivity. |

| Electrophilicity Index (ω) | Quantifies the energy lowering of a system when it accepts electrons. |

Elucidation of Reaction Mechanisms and Transition State Analysis

Transition state theory is fundamental to this analysis. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. warwick.ac.uk By locating and characterizing transition state structures using computational methods, chemists can gain a deep understanding of the factors that control reaction rates and selectivity. numberanalytics.com For instance, in a substitution reaction, the mechanism can be determined to be either a single-step (concerted) process, like an SN2 reaction, or a multi-step process involving intermediates. pressbooks.pub Computational studies can map out the potential energy surface, revealing the lowest energy path from reactants to products and identifying any high-energy intermediates or transition states.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial to its properties and interactions. Conformational analysis and molecular dynamics simulations provide insights into the molecule's dynamic behavior.

Puckering of the Oxetane (B1205548) Ring and Its Influence on Overall Conformation

The four-membered oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. mdpi.comresearchgate.net The degree of this puckering is influenced by the substituents on the ring. mdpi.comacs.org In the parent oxetane, the puckering angle is relatively small. beilstein-journals.org However, the presence of substituents, such as the methyl and phenol (B47542) groups in this compound, can lead to increased puckering due to unfavorable eclipsing interactions. mdpi.comresearchgate.net

Based on a thorough search of available scientific literature and databases, specific computational chemistry studies focusing on the torsional potential energy scans, conformer population distributions, and prediction of spectroscopic parameters for the compound 2-(3-M)ethyloxetan-3-yl)phenol are not publicly available at this time.

Detailed research findings and specific data tables for these computational investigations, as requested in the outline, could not be located in the searched sources. Generating an article with the specified level of scientific accuracy and detail is therefore not possible without access to dedicated research on this particular molecule.

Computational chemistry is a powerful tool for investigating molecular properties. Studies of this nature would typically involve the following:

Torsional Potential Energy Scans: This analysis would investigate the energetic profile of the molecule as the dihedral angle between the phenol ring and the oxetane ring is systematically rotated. The results would reveal the energy barriers between different rotational isomers (rotamers) and identify the most stable conformations.

Conformer Population Distributions: From the energies of the stable conformers identified in the potential energy scan, the relative population of each conformer at a given temperature would be calculated using the Boltzmann distribution. This provides insight into the predominant shapes the molecule adopts.

Prediction of Spectroscopic Parameters: Using quantum chemical calculations, it is possible to predict various spectroscopic data.

NMR: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the structural elucidation of the molecule.

IR: The vibrational frequencies and their intensities can be computed to predict the infrared spectrum, helping to identify functional groups and their vibrational modes.

UV-Vis: The electronic transitions can be calculated to predict the ultraviolet-visible absorption spectrum, which is related to the electronic structure of the molecule.

While the methodologies are well-established, the specific application and resulting data for this compound are not present in the accessible literature. Therefore, the subsequent sections of the requested article cannot be provided.

Structure Reactivity and Chemical Property Relationships of Oxetane Phenol Systems

The Oxetane (B1205548) Motif as a Chemical Isostere: Theoretical Considerations

In medicinal chemistry and drug design, the oxetane ring has gained significant attention as a versatile bioisostere, a chemical substituent that can replace another group while retaining or enhancing desired biological activity and physicochemical properties. acs.orgbeilstein-journals.org This is particularly true for its role as a surrogate for carbonyl and gem-dimethyl groups. acs.orgbeilstein-journals.org

The oxetane moiety is frequently considered a bioisosteric replacement for both carbonyl and gem-dimethyl groups, offering a unique combination of their respective properties. acs.orgbeilstein-journals.orgdoi.org

Carbonyl Group Isostere: Oxetanes can mimic the polarity and hydrogen bond accepting capability of a carbonyl group. beilstein-journals.orgu-tokyo.ac.jp The spatial arrangement of the oxygen lone pairs in an oxetane is comparable to that in a carbonyl function. beilstein-journals.org However, oxetanes offer greater metabolic stability, being less susceptible to enzymatic modifications like additions and hydrolyses that carbonyl compounds often undergo. beilstein-journals.orgu-tokyo.ac.jp This makes them attractive for designing molecules with improved pharmacokinetic profiles.

Gem-Dimethyl Group Isostere: Initially, oxetanes were explored as more polar replacements for gem-dimethyl groups. doi.orgu-tokyo.ac.jp The oxetane and gem-dimethyl groups have similar molecular volumes, allowing for the introduction of steric bulk without a significant increase in lipophilicity, which is often associated with gem-dimethyl substitution and can lead to poor solubility and rapid metabolism. u-tokyo.ac.jpacs.org

| Property | Oxetane Analogue | Carbonyl Analogue | Gem-Dimethyl Analogue |

|---|---|---|---|

| Polarity | High | High | Low |

| Hydrogen Bond Acceptance | Good | Good | Poor |

| Metabolic Stability | Generally High | Variable (often lower) | Variable |

| Lipophilicity (cLogP) | Lower | Lowest | Higher |

The oxetane ring significantly influences the local electronic environment and participates in crucial non-covalent interactions.

Electronic Effects: The electronegative oxygen atom in the strained four-membered ring exerts a strong inductive electron-withdrawing effect. acs.orgnih.gov This can impact the properties of nearby functional groups, for instance, by reducing the basicity of a proximal amine. acs.orgnih.gov

Hydrogen Bonding: Oxetanes are effective hydrogen bond acceptors. u-tokyo.ac.jpacs.org The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making them readily available for hydrogen bonding. acs.orgmdpi.com Studies have shown that oxetanes form stronger hydrogen bonds than other cyclic ethers like tetrahydrofuran (B95107) and are competitive with many carbonyl functional groups, with only amides being significantly better acceptors. u-tokyo.ac.jpacs.org The hydrogen bond basicity (pKHB) of oxetane is a testament to this, indicating a strong association with hydrogen bond donors. u-tokyo.ac.jp

Comparison with Carbonyl and Gem-Dimethyl Groups in Molecular Design

Influence of Substitution Patterns on Chemical Stability and Ring Strain

The stability of the oxetane ring is highly dependent on its substitution pattern. The inherent ring strain of approximately 106 kJ·mol⁻¹ makes the ring susceptible to opening under certain conditions. doi.orgthieme-connect.de

General Stability: While oxetanes are generally stable, they can undergo ring-opening reactions, particularly under acidic conditions. acs.orgnih.gov However, the notion of their universal instability is a misconception; stability is dictated by the substitution pattern. nih.gov

3,3-Disubstitution: The 3,3-disubstituted pattern, as seen in 2-(3-Methyloxetan-3-yl)phenol, generally confers the greatest stability. acs.orgnih.gov The substituents at the 3-position can sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital, thus preventing ring-opening reactions. nih.gov This substitution pattern provides a crucial balance between chemical stability and reactivity. doi.org

Other Substitution Patterns: Other substitution patterns can be less stable. For instance, the presence of an internal nucleophile, such as an alcohol or amine, in a 3,3-disubstituted oxetane can facilitate ring-opening under acidic conditions. acs.orgnih.gov The introduction of substituents can also lead to a more puckered conformation of the ring to alleviate unfavorable eclipsing interactions. acs.orgmdpi.com

Stereochemical Aspects and Chiral Oxetane Derivatives

The synthesis of oxetanes can lead to the formation of chiral centers, introducing stereochemical complexity that can be crucial for biological activity.

Enantioselective Synthesis: Various methods have been developed for the stereocontrolled synthesis of chiral oxetanes. These include the cyclization of chiral 1,3-diols and enantioselective Paternò-Büchi reactions using chiral photocatalysts. beilstein-journals.orgacs.org For example, chiral spirocyclic oxetanes have been synthesized and subjected to kinetic resolution to obtain enantiomerically enriched products. nih.gov

Importance in Molecular Recognition: The stereochemistry of oxetane derivatives can be critical for their interaction with biological targets. In some cases, one enantiomer of an oxetane-containing molecule has been shown to be significantly more potent than the other, highlighting the importance of stereochemical control in their design and synthesis. nih.gov The defined three-dimensional structure of the oxetane can position substituents in specific orientations within a protein's binding pocket. nih.gov

Rational Design Principles for Modulating Chemical Behavior

The understanding of the structure-property relationships of oxetane-phenol systems allows for the rational design of molecules with tailored chemical behavior.

Modulating Physicochemical Properties: By incorporating an oxetane moiety, medicinal chemists can fine-tune properties such as solubility, lipophilicity, and metabolic stability. acs.orgacs.orgmdpi.com Replacing a gem-dimethyl group with an oxetane can increase polarity and aqueous solubility while maintaining a similar steric profile. u-tokyo.ac.jpacs.org

Directing Metabolism: The oxetane ring can be used as a design element to direct the metabolic clearance of a molecule. nih.govresearchgate.net For example, oxetanes can be substrates for microsomal epoxide hydrolase (mEH), leading to their hydrolysis to diols. nih.govresearchgate.net This can potentially reduce the metabolic burden on cytochrome P450 enzymes. nih.govresearchgate.net

Late-Stage Functionalization: The development of synthetic methods for the derivatization of oxetane building blocks allows for their incorporation into complex molecules at later stages of a synthesis. doi.org This provides flexibility in exploring the chemical space around a core scaffold.

Future Research Directions and Potential Chemical Applications

Development of Divergent Synthetic Strategies for Complex 2-(3-Methyloxetan-3-yl)phenol Analogues

The synthesis of complex analogues of this compound is a key area for future research, aiming to expand the accessible chemical space and explore novel structure-activity relationships. Divergent synthesis, a strategy that allows for the creation of a wide variety of compounds from a common intermediate, is particularly promising.

One potential divergent strategy could involve the initial synthesis of a core this compound scaffold, which can then be elaborated through various functionalization reactions on the aromatic ring. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation could introduce a range of substituents, each imparting unique electronic and steric properties to the molecule. Subsequent modifications of these newly introduced functional groups would further diversify the library of analogues.

Another approach could leverage the reactivity of the phenolic hydroxyl group. Etherification or esterification reactions with a diverse set of alkylating or acylating agents would yield a series of derivatives with varying lipophilicity and hydrogen bonding capabilities. Furthermore, modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, could be employed to introduce aryl, heteroaryl, amino, and alkynyl groups, respectively, onto a pre-functionalized aromatic ring (e.g., a bromo-substituted this compound). mdpi.comsemanticscholar.org

A particularly elegant divergent approach could start from (3-methyloxetan-3-yl)methyl carboxylic esters. nih.govchemrxiv.org These esters can be converted into versatile intermediates like 3-thiomethyltetrazines, which then serve as a platform for creating a wide array of unsymmetrical tetrazines through Pd-catalyzed cross-coupling reactions. nih.govchemrxiv.org This methodology allows for the introduction of diverse functionalities, including aliphatic, aromatic, and heterocyclic groups. nih.gov

The development of one-pot procedures and catalytic methods will be crucial for the efficient and scalable synthesis of these complex analogues. nih.govchemrxiv.org For example, a lithium-catalyzed Friedel-Crafts reaction on oxetan-3-ols with phenols has been shown to produce 3,3-diaryloxetanes, demonstrating a potential route to related structures. d-nb.info

Table 1: Potential Divergent Synthetic Strategies for this compound Analogues

| Starting Material | Key Transformation | Resulting Analogues |

| This compound | Electrophilic Aromatic Substitution | Halogenated, nitrated, and acylated derivatives |

| This compound | O-Functionalization (Etherification/Esterification) | Ether and ester derivatives with varied side chains |

| Bromo-substituted this compound | Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) | Arylated and aminated derivatives |

| (3-Methyloxetan-3-yl)methyl Carboxylic Esters | Conversion to Thiomethyltetrazines and Cross-Coupling | Unsymmetrical tetrazine-containing analogues |

Exploration of Novel Reactivity Profiles for the Oxetane-Phenol Linkage

The interplay between the strained oxetane (B1205548) ring and the adjacent phenol (B47542) group in this compound suggests a rich and largely unexplored reactivity profile. The oxetane ring, with its inherent ring strain of approximately 25.5 kcal/mol, is susceptible to ring-opening reactions under various conditions. nih.gov This reactivity can be harnessed for the synthesis of novel molecular architectures.

Future research should focus on catalyzed ring-opening reactions. For instance, the use of Lewis acids could activate the oxetane oxygen, making the ring more susceptible to nucleophilic attack. The phenolic hydroxyl group, or a deprotonated phenoxide, could act as an intramolecular nucleophile, leading to the formation of benzofuran (B130515) derivatives. The regioselectivity of this ring-opening (attack at C2 vs. C4 of the oxetane) would be a key aspect to investigate, potentially controlled by the choice of catalyst and reaction conditions.

Furthermore, transition-metal-catalyzed reactions could unveil novel transformations. For example, reactions involving arynes and vinyl oxetanes have been shown to proceed via a cascade of Diels-Alder reaction, ring-opening aromatization, and ene reaction to furnish phenanthrenes. nih.gov Exploring similar cascade reactions with this compound could lead to the synthesis of complex polycyclic aromatic compounds.

The phenol moiety also offers opportunities for directing reactivity. The ortho-directing ability of the oxetane substituent in lithiation reactions has been demonstrated, enabling regioselective functionalization of the aromatic ring. acs.org Further exploration of this directing effect with different organometallic reagents and electrophiles could provide access to a wide range of specifically substituted derivatives.

Finally, photochemical reactions of the oxetane-phenol system warrant investigation. The phenolic group can act as a photosensitizer, and upon excitation, could induce ring-opening or other rearrangements of the oxetane ring, leading to novel and potentially useful chemical transformations.

Integration into Advanced Materials and Chemical Sensor Design

The unique properties of the this compound scaffold make it an attractive building block for the design of advanced materials and chemical sensors. The oxetane ring imparts polarity and can act as a hydrogen bond acceptor, while the phenol group provides a site for polymerization and a handle for detecting analytes. nih.govacs.org

In the realm of advanced materials, this compound could serve as a monomer in the synthesis of novel polymers. Ring-opening polymerization of the oxetane moiety can lead to polyethers with unique properties. ontosight.ai The presence of the phenolic group allows for further cross-linking or functionalization of the resulting polymer chains. For example, a cross-linkable fullerene molecule containing a (3-methyloxetan-3-yl)methyl group has been used as an electron transport layer in perovskite solar cells, demonstrating the potential of oxetane-containing materials in optoelectronic applications. rsc.org

For chemical sensor applications, the phenolic group is a key feature. Phenols are known to be electrochemically active and can be detected by various analytical techniques. mdpi.com The this compound molecule could be immobilized on an electrode surface to create a sensor for specific analytes. The interaction of the analyte with the phenol or the oxetane ring could induce a measurable change in the electrochemical signal. The design of such sensors would involve tailoring the molecular structure to achieve high selectivity and sensitivity for the target analyte. For instance, the introduction of specific binding sites onto the aromatic ring could enable the detection of metal ions or small organic molecules.

Table 2: Potential Applications in Advanced Materials and Chemical Sensors

| Application Area | Role of this compound | Potential Outcome |

| Polymer Chemistry | Monomer for ring-opening polymerization | Novel polyethers with tailored properties |

| Materials Science | Building block for functional materials | Materials with applications in electronics and optics |

| Chemical Sensors | Sensing element for analyte detection | Selective and sensitive detection of various species |

Application of Machine Learning and AI in Predicting Reactivity and Design of Oxetane Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the exploration of oxetane chemistry, including derivatives of this compound. These computational tools can accelerate the discovery of new reactions, predict reaction outcomes, and guide the design of molecules with desired properties.

One key application of ML is in the prediction of reaction conditions. By training models on large datasets of chemical reactions, it is possible to predict suitable catalysts, solvents, and reagents for a given transformation. beilstein-journals.org This can significantly reduce the amount of empirical screening required to optimize a synthetic route to a new this compound analogue.

ML models can also be used to predict the reactivity of different oxetane derivatives. For example, a model could be trained to predict the regioselectivity of ring-opening reactions based on the substitution pattern of the oxetane and the nature of the nucleophile. This predictive power would be invaluable in planning synthetic strategies and avoiding undesired side reactions.

Furthermore, generative AI models can be employed to design novel oxetane derivatives with specific properties. researchgate.net By defining a set of desired characteristics, such as high polarity, metabolic stability, or specific binding affinities, a generative model can propose new molecular structures that are likely to possess these properties. This approach can dramatically expand the chemical space of accessible this compound analogues and accelerate the discovery of molecules with valuable applications.

The integration of AI with high-throughput experimentation (HTE) presents a particularly powerful paradigm. beilstein-journals.org AI algorithms can design experiments, which are then performed by automated robotic systems. The results of these experiments are then fed back to the AI to refine its models and design the next round of experiments. This closed-loop approach can rapidly optimize reaction conditions and identify novel bioactive molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.